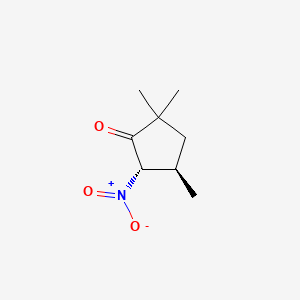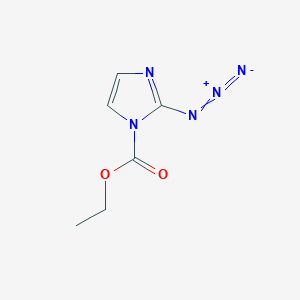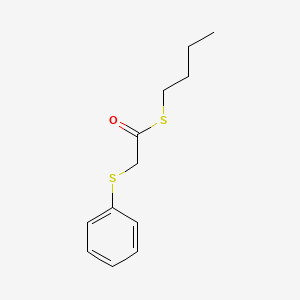
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one is a chiral compound with a unique structure that includes a cyclopentane ring substituted with nitro and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one typically involves the nitration of a suitable cyclopentane precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 2,2,4-trimethylcyclopentanone.
Nitration: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic aqueous conditions.
Major Products
Reduction: (4R,5S)-2,2,4-trimethyl-5-aminocyclopentan-1-one.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Oxidation: (4R,5S)-2,2,4-trimethyl-5-carboxycyclopentan-1-one.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the stereochemistry of the compound allows for specific binding interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S)-2,2,4-trimethyl-5-aminocyclopentan-1-one: A reduction product of the nitro compound.
(4R,5S)-2,2,4-trimethyl-5-carboxycyclopentan-1-one: An oxidation product of the nitro compound.
(4R,5S)-2,2,4-trimethyl-5-thiocyclopentan-1-one: A substitution product where the nitro group is replaced by a thiol group.
Uniqueness
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one is unique due to its specific stereochemistry and the presence of both nitro and methyl groups on the cyclopentane ring. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
63296-76-4 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one |
InChI |
InChI=1S/C8H13NO3/c1-5-4-8(2,3)7(10)6(5)9(11)12/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
ZGWQHWVJWVNLPX-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1CC(C(=O)[C@H]1[N+](=O)[O-])(C)C |
Kanonische SMILES |
CC1CC(C(=O)C1[N+](=O)[O-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
